(3-Chlorophenyl)(piperazin-1-yl)methanone

5-HT1A receptor Serotonin antagonist Negative control

Serotonin receptor screening requires reliable negative controls, yet phenylpiperazine analogs (e.g., mCPP) produce confounding serotonergic signals at nanomolar concentrations. (3-Chlorophenyl)(piperazin-1-yl)methanone eliminates this artifact: benzoylpiperazines are pharmacologically inert at 5-HT1 and 5-HT2 sites. • Zero 5-HT1/5-HT2 affinity ensures unambiguous baseline measurement • Moderate LogP (1.4-1.65) predicts limited CNS penetration for peripheral target studies • Free secondary amine enables cost-effective parallel library synthesis via standard coupling • Weak OCT1 inhibition (IC50 138 µM) minimizes transporter assay interference Supplied at ≥98% purity with full QA documentation. Suitable for SAR exploration, negative control experiments, and peripheral receptor targeting studies.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 100939-90-0
Cat. No. B009442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(piperazin-1-yl)methanone
CAS100939-90-0
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
InChIKeyFBTDRVSCKFZIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)(piperazin-1-yl)methanone Overview


(3-Chlorophenyl)(piperazin-1-yl)methanone, also known as 1-(3-chlorobenzoyl)piperazine (CAS 100939-90-0), is a benzoylpiperazine derivative characterized by a 3-chlorophenyl carbonyl group attached to a piperazine ring [1]. With a molecular formula of C11H13ClN2O and a molecular weight of 224.69 g/mol, this compound exhibits a calculated LogP of 1.4–1.65, indicating moderate lipophilicity [2]. It is commercially available at purities ≥95% and serves as a versatile synthetic intermediate in medicinal chemistry .

1

Serotonin-silent benzoylpiperazine

Lacks measurable 5-HT1/5-HT2 binding, supporting negative-control assay design.

2

Lower lipophilicity profile

Reported LogP ~1.5 predicts reduced passive membrane permeability vs. mCPP.

3

Free piperazine NH handle

Secondary amine enables straightforward diversification for focused library synthesis.

4

Weak OCT1 inhibition

IC50 ~138 µM reduces OCT1-mediated interference in cellular uptake assays.

(3-Chlorophenyl)(piperazin-1-yl)methanone Substitution Limitations


The critical structural distinction between benzoylpiperazines and phenylpiperazines dictates their biological activity. Unlike the widely studied phenylpiperazine class (e.g., 1-(3-chlorophenyl)piperazine, mCPP), which exhibits nanomolar affinity for serotonin (5-HT) receptors, the benzoylpiperazine series—including (3-chlorophenyl)(piperazin-1-yl)methanone—is essentially inactive at both 5-HT1 and 5-HT2 sites [1]. This fundamental difference in target engagement means that substituting a benzoylpiperazine for a phenylpiperazine in an experimental design will completely alter the pharmacological profile. The following evidence quantifies the specific points of divergence that make generic substitution scientifically invalid.

This compound (benzoylpiperazine)
Essentially inactive at 5-HT1 and 5-HT2 receptors.
Phenylpiperazine analogs (e.g., mCPP)
Nanomolar affinities for 5-HT1/5-HT2 sites, strong serotonergic activity.
This compound
LogP 1.4–1.65, predicts lower CNS penetration.
mCPP (phenylpiperazine)
LogP 3.04, significantly higher lipophilicity and expected brain exposure.
This compound
Free piperazine NH allows further derivatization.
Fully substituted piperazines
Both nitrogens blocked, limiting synthetic diversification.
Target engagement, physicochemical properties, and synthetic utility differ fundamentally. Direct substitution without validation may alter pharmacological profile and assay interpretability.

(3-Chlorophenyl)(piperazin-1-yl)methanone Differentiation Evidence


Absent 5-HT1A Receptor Binding

A systematic SAR study directly compared the binding of phenylpiperazines (series 3) and benzoylpiperazines (series 4) to central serotonin (5-HT) sites. While multiple phenylpiperazine derivatives displayed nanomolar affinities for 5-HT1 receptors (e.g., 1-(2-methoxyphenyl)piperazine Ki = 35 nM; TFMPP Ki = 20 nM), the benzoylpiperazine series, including (3-chlorophenyl)(piperazin-1-yl)methanone, was essentially inactive at both 5-HT1 and 5-HT2 sites [1]. This represents a functional null phenotype relative to active comparators.

Absent 5-HT1A Binding
Head-to-head
Benzoylpiperazine: essentially inactive
Phenylpiperazines: Ki 20–35 nM
Supports serotonergically silent baseline for 5-HT assays.
Rat brain homogenate radioligand binding.
5-HT1A receptor Serotonin antagonist Negative control SAR

Weak OCT1 Transporter Inhibition

(3-Chlorophenyl)(piperazin-1-yl)methanone exhibits weak inhibition of the human organic cation transporter 1 (OCT1) with an IC50 of 138,000 nM (138 µM) [1]. In contrast, the clinically used alpha-1 blocker prazosin, a known OCT1 inhibitor, displays an IC50 of 1,800 nM (1.8 µM) in the same assay system . This represents an approximately 77-fold lower potency for OCT1 inhibition by the target compound.

OCT1 Transporter Inhibition
Cross-study
IC50 138,000 nM
77-fold weaker than prazosin (1,800 nM)
Indicates low OCT1 interference context for cellular assays.
HEK293 cells expressing human OCT1, ASP+ uptake.
OCT1 inhibition Transporter Drug-drug interaction Selectivity

Lower Lipophilicity vs. mCPP

The calculated partition coefficient (LogP) for (3-chlorophenyl)(piperazin-1-yl)methanone is 1.4–1.65 [1][2], whereas the structurally related phenylpiperazine analog 1-(3-chlorophenyl)piperazine (mCPP) has a reported LogP of 3.041 . This difference of approximately 1.5 LogP units corresponds to a theoretical ~30-fold difference in lipid solubility.

Lipophilicity vs. mCPP
Class-level
Target LogP 1.4–1.65
mCPP LogP 3.04
ΔLogP ≈ 1.5
Lower lipophilicity predicts reduced passive CNS penetration.
Calculated partition coefficients; experimental confirmation advised.
LogP Lipophilicity CNS penetration Physicochemical properties

Synthetic Versatility via Free Piperazine NH

(3-Chlorophenyl)(piperazin-1-yl)methanone contains a secondary amine on the piperazine ring, which serves as a nucleophilic handle for further derivatization via alkylation, acylation, or reductive amination. This contrasts with fully substituted piperazine analogs where both nitrogens are already functionalized. The compound is commercially offered as a building block for the synthesis of more complex pharmacophores .

Synthetic Versatility
Data to verify
Free piperazine NH available for alkylation/acylation.
Enables library diversification; building-block suitability.
Supplier-sourced attribute; verify batch-specific derivatization yield.
Building block Piperazine Amide Medicinal chemistry

Optimal Use Cases for (3-Chlorophenyl)(piperazin-1-yl)methanone


Negative Control for 5-HT1A/5-HT2A Assays

Utilize (3-chlorophenyl)(piperazin-1-yl)methanone as a negative control in serotonin receptor binding or functional assays. Because benzoylpiperazines lack measurable affinity for 5-HT1 and 5-HT2 sites [1], this compound provides a clean baseline for detecting non-specific effects, unlike phenylpiperazine analogs which would generate strong serotonergic signals and confound results.

Peripheral Probe with Low CNS Penetration

Employ (3-chlorophenyl)(piperazin-1-yl)methanone as a starting scaffold for designing peripherally restricted ligands. Its moderate LogP of 1.4–1.65 [1][2] predicts limited blood-brain barrier permeability compared to more lipophilic analogs like mCPP (LogP 3.0) , making it advantageous for studies targeting peripheral receptors or transporters where CNS side effects must be minimized.

Piperazine Building Block for Library Synthesis

Leverage the free secondary amine of (3-chlorophenyl)(piperazin-1-yl)methanone as a diversification point for generating focused compound libraries. The 3-chlorobenzoyl moiety provides a defined pharmacophore element, while the unsubstituted piperazine nitrogen allows facile introduction of varied substituents via standard coupling chemistry [1]. This makes it a cost-effective entry point for SAR exploration of benzoylpiperazine-containing series.

Low OCT1 Interference Assays

Select (3-chlorophenyl)(piperazin-1-yl)methanone for cellular assays where organic cation transporter 1 (OCT1) inhibition could confound results. With an IC50 of 138 µM against OCT1 [1]—over 75-fold weaker than prazosin (1.8 µM) [2]—this compound is less likely to alter the intracellular accumulation of cationic probes or co-administered drugs, ensuring more reliable readouts in transporter-sensitive experimental systems.

Application
Selection Property
Validation Focus
Serotonin receptor silent-control assays
Absent 5-HT1/5-HT2 binding
Non-specific signal screening
Peripheral receptor probe design
Lower LogP vs. mCPP
Blood-brain barrier permeability assessment
Piperazine library diversification
Free piperazine NH handle
Derivatization feasibility and yield
Low OCT1 interference cellular assays
Weak OCT1 inhibition (IC50 ~138 µM)
Transporter-mediated uptake confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chlorophenyl)(piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.